Ethyl 1-allyl-2'-amino-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
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Description
Ethyl 1-allyl-2'-amino-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a useful research compound. Its molecular formula is C23H23N3O5 and its molecular weight is 421.453. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods and Reactivity
The synthesis of spiro compounds often involves one-pot, multi-component reactions that allow for efficient construction of complex molecular architectures. For example, the synthesis of tetrahydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives has been achieved through a one-pot, three-component condensation reaction of isatin, aminopyrazole, and alkyl cyanoacetate in water, using Et₃N as a catalyst, highlighting the versatility of spiro compound synthesis in aqueous media (Rahmati, Kenarkoohi, & Khavasi, 2012). Similarly, ethyl 2-amino-3-cyano-2',5-dioxo-5'-phenyl-1',2',5,7-tetrahydrospiro[furo[3,4-b]pyran-4,3'-pyrrole]-2'-carboxylates were synthesized through a one-pot reaction, illustrating the adaptability of these methods to various starting materials (Sal’nikova, Dmitriev, & Maslivets, 2017).
Potential Applications in Scientific Research
Spiro compounds synthesized through these methods have a range of potential applications, including the development of novel pharmaceuticals and materials. The structural complexity and diversity of spiro compounds make them particularly attractive for drug discovery and development. For instance, certain spiro[indoline-3,4'-piperidine]-2-ones have been designed, synthesized, and tested for their pharmacological and antitumor activities, showcasing the potential of spiro compounds as c-Met/ALK dual inhibitors with significant tumor growth inhibition in vivo (Li, Wu, Tian, Zhang, & Wu, 2013).
Reactivity and Functional Derivatives
The reactivity of spiro compounds allows for the creation of functional derivatives with potential biological activities. For example, the recyclization of certain spiro compounds in reactions with nitrogen binucleophiles has been explored, demonstrating the synthetic flexibility of these molecules (Andina & Andin, 2016). This adaptability is crucial for the development of new molecules with desired properties for specific applications.
Properties
IUPAC Name |
ethyl 2'-amino-6',7'-dimethyl-2,5'-dioxo-1-prop-2-enylspiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-5-11-26-15-10-8-7-9-14(15)23(22(26)29)17-16(12-13(3)25(4)20(17)27)31-19(24)18(23)21(28)30-6-2/h5,7-10,12H,1,6,11,24H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJDLEPPPDQQNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC=C)C(=O)N(C(=C2)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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